N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide]
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Overview
Description
N,N’-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide] is a complex organic compound characterized by the presence of chloro, trifluoromethyl, and pyridinylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide] typically involves multiple steps. One common route includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with pyridin-2-ylthioacetamide under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N,N’-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide] has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N,N’-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: A related compound with similar structural features.
2-chloro-5-(trifluoromethyl)pyrimidine: Another compound with a trifluoromethyl group and similar reactivity.
Uniqueness
N,N’-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide] is unique due to its combination of chloro, trifluoromethyl, and pyridinylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H16ClF3N4O2S2 |
---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
N-[2-chloro-3-[(2-pyridin-2-ylsulfanylacetyl)amino]-5-(trifluoromethyl)phenyl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C21H16ClF3N4O2S2/c22-20-14(28-16(30)11-32-18-5-1-3-7-26-18)9-13(21(23,24)25)10-15(20)29-17(31)12-33-19-6-2-4-8-27-19/h1-10H,11-12H2,(H,28,30)(H,29,31) |
InChI Key |
JHMHCOBRFUICKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=CC(=C2Cl)NC(=O)CSC3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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